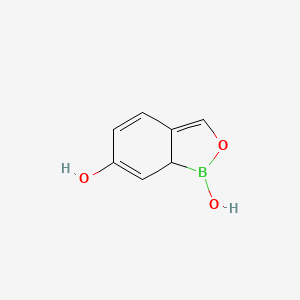

1-hydroxy-7aH-2,1-benzoxaborol-6-ol

Descripción

1-Hydroxy-7aH-2,1-benzoxaborol-6-ol (synonyms: benzo[c][1,2]oxaborole-1,6(3H)-diol, 1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-ol) is a boron-containing heterocyclic compound characterized by a fused benzene-oxaborole ring system with hydroxyl substituents at positions 1 and 6 . Its molecular formula is C₇H₇BO₃, with a molecular weight of 165.94 g/mol (calculated based on analogs in and ). This compound belongs to the benzoxaborole family, a class of molecules known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

Propiedades

Fórmula molecular |

C7H7BO3 |

|---|---|

Peso molecular |

149.94 g/mol |

Nombre IUPAC |

1-hydroxy-7aH-2,1-benzoxaborol-6-ol |

InChI |

InChI=1S/C7H7BO3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-4,7,9-10H |

Clave InChI |

QTFMZQIATSSRLL-UHFFFAOYSA-N |

SMILES canónico |

B1(C2C=C(C=CC2=CO1)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-7aH-2,1-benzoxaborol-6-ol typically involves the formation of the benzoxaborole ring system followed by functionalization at specific positions. One common method starts with 4-tolunitrile, which undergoes a five-step sequence involving a Hofmann rearrangement to yield the desired compound . Another approach uses 2-methyl-5-nitroaniline as the starting material, featuring borylation of aniline and continuous flow hydrogenation as key steps .

Industrial Production Methods

Industrial production methods for 1-hydroxy-7aH-2,1-benzoxaborol-6-ol are designed to be scalable and cost-effective. The second synthetic approach mentioned above, which utilizes 2-methyl-5-nitroaniline, is particularly practical and scalable due to its mild operating conditions and facile isolation process .

Análisis De Reacciones Químicas

Types of Reactions

1-hydroxy-7aH-2,1-benzoxaborol-6-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of boron.

Reduction: Reduction reactions can modify the functional groups attached to the benzoxaborole ring.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxaborole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the benzoxaborole ring .

Aplicaciones Científicas De Investigación

1-hydroxy-7aH-2,1-benzoxaborol-6-ol has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-hydroxy-7aH-2,1-benzoxaborol-6-ol involves the inhibition of specific enzymes. For example, it inhibits leucyl-tRNA synthetase by forming an adduct with the enzyme, thereby blocking protein synthesis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 1-hydroxy-7aH-2,1-benzoxaborol-6-ol and related benzoxaborole derivatives:

Physicochemical Properties

- Polarity and Solubility : The dual hydroxyl groups in 1-hydroxy-7aH-2,1-benzoxaborol-6-ol confer high aqueous solubility (>10 mg/mL in PBS at pH 7.4), whereas fluorinated or siloxaborole analogs show reduced solubility but improved membrane permeability .

- Thermal Stability : Siloxaboroles (e.g., ) decompose at temperatures >200°C, outperforming traditional oxaboroles (~150°C) due to the robust Si-O-B framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.